Mahanimbine

Neurodegeneration Alzheimer's disease Cholinesterase inhibitors

Choose Mahanimbine over generic Murraya extracts or weaker carbazole analogs. This orally active pyranocarbazole alkaloid delivers ~9.4× greater pancreatic lipase inhibition (IC50 17.9 μM) versus koenimbine, and superior AChE/BACE1 dual-target engagement for Alzheimer's research. Validated anticancer activity against pancreatic (IC50 3.5 μM in Capan-2/SW1190) and glioblastoma cell lines via AKT/mTOR/STAT3 modulation. Procure batch-certified ≥98% purity material for reproducible, translationally relevant results.

Molecular Formula C23H25NO
Molecular Weight 331.4 g/mol
CAS No. 21104-28-9
Cat. No. B1675914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMahanimbine
CAS21104-28-9
SynonymsMahanimbine;  Mahanimbin
Molecular FormulaC23H25NO
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42
InChIInChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3
InChIKeyHTNVFUBCWIYPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mahanimbine (CAS 21104-28-9): A Multitarget Pyrano[3,2-a]carbazole Alkaloid for Neuroprotection, Oncology, and Metabolic Disorder Research


Mahanimbine (CAS 21104-28-9), chemically designated as 3,5-dimethyl-3-(4-methylpent-3-en-1-yl)-11H-pyrano[3,2-a]carbazole, is a major pyranocarbazole alkaloid isolated predominantly from the leaves and stem bark of Murraya koenigii (Rutaceae), commonly known as the curry leaf tree [1]. This natural product, with a molecular formula of C23H25NO and a molecular weight of approximately 331.5 g/mol, has been characterized as an orally active compound with diverse pharmacological properties demonstrated across multiple in vitro and in vivo models [2]. Research indicates that mahanimbine engages multiple molecular targets, including acetylcholinesterase (AChE), the AKT/mTOR signaling axis, STAT3, pancreatic lipase, and BACE1, underpinning its reported neuroprotective, anticancer, and anti-metabolic syndrome activities [3].

Mahanimbine (CAS 21104-28-9): Critical Activity Divergence Among Pyranocarbazole Alkaloids Necessitates Precise Compound Selection


The pyranocarbazole alkaloid family, including closely related congeners such as mahanimbicine, koenimbine, and girinimbine, exhibits stark differences in biological potency and target selectivity that preclude generic substitution. While these compounds share a common biosynthetic origin and core scaffold, minor structural variations—such as differences in the pyran ring fusion site or substituent hydroxylation—translate into order-of-magnitude differences in enzyme inhibition profiles (e.g., ~9.4-fold variation in pancreatic lipase IC50 between mahanimbine and koenimbine) and cell-type-specific cytotoxicity [1]. Furthermore, the presence or absence of a free hydroxyl group directly influences key pharmacological parameters, including oral bioavailability and blood-brain barrier penetration [2]. For researchers designing experiments in neurodegeneration, oncology, or metabolic disease, selecting mahanimbine versus an analog is not interchangeable; it dictates the achievable potency, mechanism of action, and translational relevance of the study.

Mahanimbine (CAS 21104-28-9) Differential Activity Profile: Quantitative Head-to-Head Evidence Versus Key Comparators


Acetylcholinesterase (AChE) Inhibition: Mahanimbine Matches Reference Drug Galantamine in Potency While Exhibiting Distinct Non-Competitive Mechanism

Mahanimbine demonstrates potent acetylcholinesterase (AChE) inhibitory activity, with an IC50 of ~0.2 μg/mL in a recent study, which is comparable to the clinically used AChE inhibitor galantamine (IC50 0.52 ± 0.04 μg/mL) [1]. An earlier study reported a higher IC50 of 0.03 ± 0.09 mg/mL (30 μg/mL), with galantamine serving as the reference standard [2]. Crucially, mechanistic analyses reveal that mahanimbine acts as a non-competitive inhibitor (Ki not reported), whereas the comparator galantamine acts as a competitive inhibitor of AChE [1]. This distinct allosteric mechanism offers a different pharmacological profile that could be advantageous in overcoming resistance or modulating cholinergic tone via a pathway not exploited by current competitive inhibitors.

Neurodegeneration Alzheimer's disease Cholinesterase inhibitors Neuroprotection

Cytotoxic Selectivity: Mahanimbine Exhibits 8-Fold Superior Potency Against Glioblastoma SNB-75 Over SNB-19 and Comparable Potency to Myricetin Against Glioblastoma SF268

In head-to-head cytotoxicity assays against human glioblastoma cell lines, mahanimbine displays notable cell-line-specific potency. Against the SNB-75 glioblastoma cell line, mahanimbine exhibits an IC50 of 7.07 μg/mL, which is 2.3-fold more potent than its activity against the SNB-19 glioblastoma cell line (IC50 16.56 μg/mL) [1]. In a separate study against the SF295 brain cancer cell line, mahanimbine demonstrates an IC50 of 1.5 μg/mL, which is 8-fold more potent than the flavonoid comparator myricetin (IC50 12 μg/mL) [2]. Conversely, against the SF268 glioblastoma cell line, mahanimbine (IC50 9.5 μg/mL) is less potent than myricetin (IC50 3 μg/mL), and both compounds exhibit cytotoxicity toward the normal cell line WRL68, indicating a lack of inherent selectivity [3]. This differential activity profile underscores that the selection of mahanimbine over alternatives must be guided by the specific glioblastoma subtype under investigation.

Glioblastoma Brain cancer Cytotoxicity Anticancer agents

Pancreatic Lipase Inhibition: Mahanimbine Demonstrates 9.4-Fold Superior Potency Over Koenimbine, Supporting Anti-Obesity Lead Prioritization

A critical point of differentiation among Murraya-derived pyranocarbazoles lies in their capacity to inhibit pancreatic lipase (PL), a key enzyme target for obesity management. In a comparative study, mahanimbine inhibited PL with an IC50 of 17.9 μM [1]. This represents a 9.4-fold improvement in potency over its close structural analog koenimbine, which exhibited an IC50 of 168.6 μM in the same assay [1]. For further context, the pharmaceutical agent orlistat exhibits a reported IC50 of 0.19 μM (190 nM) in a separate study . This significant intra-class potency gap underscores that mahanimbine, not koenimbine or other less potent alkaloids from the same plant source, is the compound of choice for developing plant-derived PL inhibitors or for studies exploring the anti-obesity mechanisms of curry leaf constituents.

Obesity Pancreatic lipase Metabolic syndrome Anti-obesity agents

Antitrypanosomal Activity: Mahanimbine Demonstrates 2-Fold Greater Potency Than Murryafoline and 3.2-Fold Greater Than Girinimbine

In the context of neglected tropical diseases, mahanimbine exhibits the highest potency among tested Murraya carbazole alkaloids against trypanosomal parasites. In a comparative study, mahanimbine demonstrated an IC50 of 3.13 μg/mL against Trypanosoma brucei [1]. This is approximately 2-fold more potent than murrayafoline (IC50 6.35 μg/mL) and 3.2-fold more potent than girinimbine (IC50 10.16 μg/mL) [1]. The study also noted that these carbazole compounds possess comparably low toxicity against mammalian cells, positioning mahanimbine as a promising lead scaffold for further antitrypanosomal drug development using in vivo models [1].

Trypanosomiasis Antiparasitic agents Neglected tropical diseases Carbazole alkaloids

Melanogenesis Inhibition: Mahanimbine Exhibits Comparable Potency to Koenimbine, Supporting Skin Pigmentation Research Applications

In a comparative evaluation of Murraya carbazole alkaloids against melanogenesis in B16 melanoma 4A5 cells, mahanimbine inhibited theophylline-induced melanogenesis with an IC50 of 1.4 μM [1]. This potency is comparable to that of koenimbine (IC50 1.2 μM) and mahanimbicine (IC50 2.2 μM), while murrayamine-E exhibited an IC50 of 2.9 μM [1]. The data indicate that mahanimbine and koenimbine are the most potent melanogenesis inhibitors among the tested set, with mahanimbine demonstrating near-equivalent activity to the top-performing analog.

Melanogenesis Skin pigmentation Tyrosinase inhibition Cosmeceuticals

BACE1 Inhibition: Mahanimbine Demonstrates 3.4-Fold Superior Potency Over Myricetin, Supporting Alzheimer's Disease Research

Beyond AChE inhibition, mahanimbine has been evaluated for its ability to inhibit β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway of Alzheimer's disease. In a comparative study, mahanimbine inhibited BACE1 activity with an IC50 of 5.0 μg/mL, demonstrating 3.4-fold greater potency than the flavonoid myricetin (IC50 17.0 μg/mL) [1]. In vivo biochemical analysis further confirmed that mahanimbine treatment decreased BACE-1 levels in the brains of aged mice [2]. This dual inhibition of AChE and BACE1 positions mahanimbine as a rare multitarget natural product scaffold for Alzheimer's disease research.

Alzheimer's disease BACE1 inhibitors Amyloid-beta Neurodegeneration

Mahanimbine (CAS 21104-28-9): Optimal Procurement and Research Application Scenarios Based on Validated Differential Evidence


Alzheimer's Disease Drug Discovery: Prioritize Mahanimbine as a Dual AChE/BACE1 Inhibitor Scaffold with Non-Competitive AChE Mechanism

Based on its AChE inhibitory potency (IC50 ~0.2 μg/mL) comparable to galantamine, its distinct non-competitive inhibition mechanism, and its BACE1 inhibitory activity (IC50 5.0 μg/mL, 3.4× more potent than myricetin), mahanimbine should be procured for Alzheimer's disease research programs seeking multitarget-directed ligands [1][2]. This compound is particularly well-suited for studies exploring allosteric AChE modulation combined with amyloid pathway intervention, a dual strategy not addressed by standard competitive AChE inhibitors like galantamine or donepezil. Researchers should note the discrepancy in reported AChE IC50 values between studies (0.2 μg/mL vs. 30 μg/mL) and validate potency in their own assay systems.

Anti-Obesity and Metabolic Syndrome Research: Select Mahanimbine Over Koenimbine for Pancreatic Lipase Inhibition Studies

For investigators studying dietary fat absorption or developing plant-derived anti-obesity agents, mahanimbine (IC50 17.9 μM) is the appropriate choice over its analog koenimbine (IC50 168.6 μM), offering a 9.4-fold potency advantage in pancreatic lipase inhibition [1]. The in vivo validation in high-fat diet mouse models at oral doses of 2-4 mg/kg further supports its translational relevance [2]. Procurement of mahanimbine rather than generic Murraya extracts or less potent carbazole analogs ensures that experimental outcomes are driven by the primary bioactive constituent with established pharmacokinetic tractability.

Neglected Tropical Disease Drug Screening: Utilize Mahanimbine as the Most Potent Antitrypanosomal Carbazole Lead

Screening programs focused on Trypanosoma brucei and related kinetoplastid parasites should prioritize mahanimbine (IC50 3.13 μg/mL) over alternative Murraya carbazole alkaloids such as murrayafoline (IC50 6.35 μg/mL) and girinimbine (IC50 10.16 μg/mL) [1]. The 2- to 3.2-fold potency advantage, combined with reported low mammalian cytotoxicity, positions mahanimbine as the lead scaffold for further structure-activity relationship (SAR) studies and in vivo efficacy testing in animal models of African trypanosomiasis [1].

Oncology Research: Deploy Mahanimbine in Pancreatic Cancer and Glioblastoma Models with Broad-Spectrum Validation

Mahanimbine should be procured for oncology research programs targeting pancreatic cancer (IC50 range 3.5-64 μM across a panel of cell lines, with Capan-2 and SW119 cells showing IC50 3.5 μM) and glioblastoma (IC50 1.5 μg/mL against SF295, 8× more potent than myricetin) [1][2]. The compound's documented engagement of the AKT/mTOR and STAT3 signaling pathways provides a defined mechanistic framework for combination studies with standard chemotherapeutics [1]. Additionally, the broad patent-supported evidence of anticancer activity across 19 cell lines of varying genetic backgrounds (including lymphoid leukemia, myeloid leukemia, glioma, cervical carcinoma, colon, and lung cancers) supports its use in multi-indication screening campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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